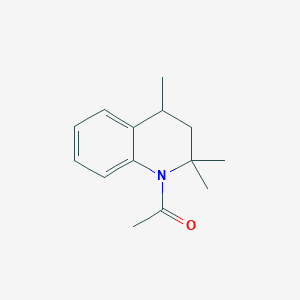![molecular formula C19H21ClO4 B5138311 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde, also known as CMPEB, is a chemical compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its potential therapeutic applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta. However, one of the limitations of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways in the brain. Furthermore, the development of more water-soluble derivatives of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
In conclusion, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde as a therapeutic agent.
合成方法
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde can be synthesized through a multi-step process starting from 4-chloro-3-methylphenol and 3-ethoxybenzaldehyde. The synthesis involves the use of various reagents and catalysts, such as sodium hydroxide, potassium carbonate, and palladium on carbon. The final product is obtained through purification and recrystallization.
科学研究应用
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have anti-inflammatory and anti-oxidant properties.
属性
IUPAC Name |
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-22-19-12-15(13-21)5-8-18(19)24-10-4-9-23-16-6-7-17(20)14(2)11-16/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYCXQARXCHNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)

![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5138256.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5138278.png)
![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)
![2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)